![molecular formula C4H6BNO3S B2557637 2-Methoxythiazole-5-boronic acid CAS No. 1373883-64-7](/img/structure/B2557637.png)
2-Methoxythiazole-5-boronic acid
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Overview
Description
Synthesis Analysis
Borinic acids, such as 2-Methoxythiazole-5-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their utility in various sensing applications and their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Scientific Research Applications
Boronic Acid Drugs: Design and Discovery
Boronic acids have seen increased incorporation into medicinal chemistry for drug discovery, enhancing drug potency or pharmacokinetics. The approval of several boronic acid drugs by the FDA and Health Canada underscores their growing importance in therapeutics (Plescia & Moitessier, 2020).
Boron in Seawater Desalination
The role of boron, predominantly in the form of boric acid, in seawater desalination through reverse osmosis membranes illustrates the material science application of boronic compounds. This process is crucial for removing boron to safe levels in drinking water (Tu, Nghiem, & Chivas, 2010).
Boron-Containing Polymers and Materials
The development of boron-containing compounds for fire retardant and wood preservation treatments showcases their utility in materials science. Boron compounds provide dual functionality, enhancing the durability of materials against fire and biodegradation, especially in outdoor applications (Marney & Russell, 2008).
Boron Neutron Capture Therapy (BNCT)
Boron compounds are pivotal in BNCT, a cancer treatment method that relies on boron's ability to capture neutrons and release cancer-killing radiation within the tumor. This highlights the medical application of boron in targeted therapy, emphasizing the need for efficient delivery systems to improve treatment outcomes (Yanagië et al., 2008).
Antifungal Applications
Boron compounds, particularly boric acid and boronic acids, have demonstrated significant bioactivity as antifungals. The exploration of their mechanism of action is crucial for developing new antifungal drugs. For instance, tavaborole, a boron-containing compound, has been approved for treating onychomycosis, showing the therapeutic potential of boron in addressing fungal infections (Arvanitis, Rook, & Macreadie, 2020).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-Methoxythiazole-5-boronic acid involves its role as an organoboron reagent in Suzuki–Miyaura coupling . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This transmetalation step is key to the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound’s role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and environmental benignity .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions of the reaction environment .
Biochemical Analysis
Biochemical Properties
The role of 2-Methoxythiazole-5-boronic acid in biochemical reactions is primarily associated with its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, being a boronic acid, can interact with palladium (II) complexes during the transmetalation process .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in SM coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3S/c1-9-4-6-2-3(10-4)5(7)8/h2,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUSZCCZBCLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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